molecular formula C31H52O8 B15182663 2-O-[(2R)-3-(1,1-dihydroxyethoxy)-2-hydroxypropyl] 1-O-octadecyl benzene-1,2-dicarboxylate

2-O-[(2R)-3-(1,1-dihydroxyethoxy)-2-hydroxypropyl] 1-O-octadecyl benzene-1,2-dicarboxylate

Cat. No.: B15182663
M. Wt: 552.7 g/mol
InChI Key: OBQZUEOMIZDDJR-SANMLTNESA-N
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Description

1,2-Benzenedicarboxylic acid, mixed esters with 3-(1,2-dihydroxyethoxy)-1,2-propanediol and stearic acid is a complex organic compound. It is a type of ester derived from 1,2-benzenedicarboxylic acid (also known as phthalic acid), 3-(1,2-dihydroxyethoxy)-1,2-propanediol, and stearic acid. Esters are commonly used in various industrial applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves esterification reactions. The general process includes:

    Reactants: 1,2-benzenedicarboxylic acid, 3-(1,2-dihydroxyethoxy)-1,2-propanediol, and stearic acid.

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Conditions: The reaction is usually carried out under reflux conditions to remove water and drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of such esters may involve continuous processes with automated control systems to ensure consistent quality and yield. The use of high-purity reactants and optimized reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ester group can undergo oxidation reactions, leading to the formation of carboxylic acids.

    Reduction: Reduction of the ester group can yield alcohols.

    Substitution: Ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Hydroxide ions (OH-), alkoxide ions (RO-).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: New esters or other substituted products.

Scientific Research Applications

This compound can have various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the study of ester hydrolysis and enzyme interactions.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of plasticizers, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In general, esters can interact with biological molecules through hydrolysis, where the ester bond is cleaved by enzymes such as esterases. This process releases the constituent acids and alcohols, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenedicarboxylic acid, diethyl ester:

    1,2-Benzenedicarboxylic acid, dimethyl ester:

    Stearic acid esters: Various esters of stearic acid used in cosmetics and lubricants.

Uniqueness

The uniqueness of 1,2-Benzenedicarboxylic acid, mixed esters with 3-(1,2-dihydroxyethoxy)-1,2-propanediol and stearic acid lies in its specific combination of functional groups, which can impart unique physical and chemical properties, making it suitable for specialized applications.

Properties

Molecular Formula

C31H52O8

Molecular Weight

552.7 g/mol

IUPAC Name

2-O-[(2R)-3-(1,1-dihydroxyethoxy)-2-hydroxypropyl] 1-O-octadecyl benzene-1,2-dicarboxylate

InChI

InChI=1S/C31H52O8/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-37-29(33)27-21-18-19-22-28(27)30(34)38-24-26(32)25-39-31(2,35)36/h18-19,21-22,26,32,35-36H,3-17,20,23-25H2,1-2H3/t26-/m0/s1

InChI Key

OBQZUEOMIZDDJR-SANMLTNESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OC[C@@H](COC(C)(O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCC(COC(C)(O)O)O

Origin of Product

United States

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